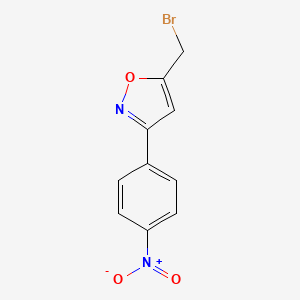

5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-1-3-8(4-2-7)13(14)15/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHSJOKOEXARQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Executive Summary

This guide details the synthesis of 5-(bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole (also known as isoxazole), a critical heterocyclic scaffold in medicinal chemistry. The 5-bromomethyl moiety serves as a highly reactive electrophilic "warhead," enabling SN2 derivatization with amines, thiols, or alkoxides to generate libraries of bioactive compounds (e.g., COX-2 inhibitors, antibiotics).

The protocol utilizes a robust [3+2] dipolar cycloaddition strategy. Unlike condensation methods that often suffer from poor regioselectivity, this route guarantees the 3,5-disubstituted isomer through the reaction of a nitrile oxide (generated in situ) with propargyl bromide. This guide prioritizes safety, scalability, and regiochemical integrity.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary components: the dipole (nitrile oxide derived from 4-nitrobenzaldehyde) and the dipolarophile (propargyl bromide).

Strategic Rationale

-

Regiocontrol: Thermal cycloaddition of nitrile oxides with terminal alkynes heavily favors the 5-substituted isoxazole due to steric approach control and FMO (Frontier Molecular Orbital) coefficients.

-

Safety: We utilize N-Chlorosuccinimide (NCS) for chlorination rather than chlorine gas, eliminating the need for hazardous gas handling and allowing for precise stoichiometry.

-

Intermediacy: The nitrile oxide is generated in situ from the hydroximoyl chloride to prevent dimerization into furoxan side products.

Pathway Visualization

Caption: Retrosynthetic disconnection showing the convergence of the aryl nitrile oxide precursor and the alkyne warhead.

Critical Reagents & Safety Profile

Warning: This synthesis involves high-energy intermediates. Adherence to safety protocols is non-negotiable.

| Reagent | Role | Hazard Class | Critical Handling Note |

| 4-Nitrobenzaldehyde | SM | Irritant | Standard organic handling. |

| Hydroxylamine HCl | Reagent | Corrosive/Sensitizer | Releases HCl; ensure venting. |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Corrosive/Oxidizer | Exothermic decomposition; keep cool. |

| Propargyl Bromide | Dipolarophile | Lachrymator/Flammable | Handle in fume hood only. Shock sensitive if dry. |

| Triethylamine (Et₃N) | Base | Flammable/Corrosive | Controls rate of dipole formation. |

| Nitrile Oxide (Intermediate) | Dipole | Unstable | Do not isolate. Generate in situ. |

Step-by-Step Experimental Protocol

Step 1: Formation of 4-Nitrobenzaldoxime

Objective: Convert the aldehyde carbonyl to an oxime functionality.

-

Dissolution: In a 500 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in Ethanol (100 mL).

-

Addition: Add a solution of Hydroxylamine hydrochloride (5.5 g, 79.4 mmol, 1.2 eq) in water (20 mL).

-

Buffering: Add Sodium Acetate (6.5 g, 79.4 mmol) to buffer the HCl generated.

-

Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Cool to room temperature. Pour into ice water (300 mL). The oxime will precipitate as a pale yellow solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

-

Yield Expectation: 90-95%.

-

Step 2: Synthesis of 4-Nitrobenzohydroximoyl Chloride

Objective: Create the chloro-oxime precursor using NCS. This is superior to Cl₂ gas for lab-scale safety.

-

Setup: Dissolve the dried 4-nitrobenzaldoxime (10.0 g, 60.2 mmol) in DMF (50 mL).

-

Activation: Add N-Chlorosuccinimide (NCS) (8.8 g, 66.2 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.

-

Note: If the reaction is sluggish, add a catalytic amount of HCl gas (generated from a headspace of conc. HCl bottle) or 2 drops of conc. HCl to initiate.

-

-

Monitoring: Stir at RT for 3-4 hours. Completion is indicated by the disappearance of the oxime spot on TLC.

-

Workup: Pour into ice water (200 mL) and extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water (to remove DMF) and brine.

-

Concentration: Dry over MgSO₄ and concentrate in vacuo.

-

Checkpoint: The product is a yellow solid. Use immediately in Step 3 or store at -20°C. Hydroximoyl chlorides are skin irritants—handle with care.

-

Step 3: [3+2] Cycloaddition to this compound

Objective: The "Click" reaction. Slow generation of the nitrile oxide is key to preventing dimerization.

-

Solvation: Dissolve 4-nitrobenzohydroximoyl chloride (5.0 g, 25.0 mmol) and Propargyl Bromide (80% in toluene, 4.2 mL, 37.5 mmol, 1.5 eq) in dry Dichloromethane (DCM) or Chloroform (50 mL).

-

Expert Tip: Excess propargyl bromide acts as a trap for the nitrile oxide, favoring the cross-reaction over dimerization.

-

-

Cyclization: Cool the mixture to 0°C. Add Triethylamine (3.8 mL, 27.5 mmol, 1.1 eq) dropwise over 30 minutes via a syringe pump or addition funnel.

-

Completion: Allow to warm to RT and stir overnight (12h).

-

Workup: Wash with water (2 x 50 mL) and 1N HCl (to remove excess amine). Dry organic layer over Na₂SO₄.[4]

-

Purification: Concentrate to a crude solid. Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient 5% -> 20% Ethyl Acetate in Hexanes.

-

Target: The 3,5-disubstituted isomer typically elutes after the furoxan impurity (if present).

-

Mechanistic Workflow & Logic

The reaction relies on the Huisgen 1,3-Dipolar Cycloaddition .

-

Dipole Formation: Base eliminates HCl from the hydroximoyl chloride, generating the 1,3-dipole (Ar-C≡N⁺-O⁻).

-

Regioselectivity: The oxygen of the dipole attacks the more substituted carbon of the alkyne, or more accurately, the transition state is governed by the overlap of the Dipole HOMO and Dipolarophile LUMO. For electron-deficient nitrile oxides and terminal alkynes, the 5-substituted isoxazole is the major product (>95:5 ratio).

Caption: Mechanistic flow of the base-mediated 1,3-dipolar cycloaddition and potential side-reaction pathways.

Data Presentation & Characterization

Expected Analytical Data

| Technique | Signal/Parameter | Interpretation |

| Appearance | Pale yellow solid | Characteristic of nitro-aromatics. |

| ¹H NMR (CDCl₃) | δ 6.6-6.8 ppm (1H, s) | Isoxazole ring proton (C4-H). Critical for confirming cyclization. |

| ¹H NMR (CDCl₃) | δ 4.5-4.6 ppm (2H, s) | CH₂-Br methylene protons. |

| ¹H NMR (CDCl₃) | δ 8.3, 8.0 ppm (4H, dd) | Para-substituted aromatic system (AA'BB'). |

| MS (ESI) | [M+H]⁺ ≈ 283/285 | Bromine isotope pattern (1:1 ratio) confirms Br incorporation. |

| Melting Point | 128-132°C | Range varies slightly by purity/crystallinity. |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield / Furoxan Formation | Base added too fast; Nitrile oxide concentration too high. | Use syringe pump for Et₃N addition. Increase equivalents of Propargyl Bromide. |

| Regioisomer Mixture | High temperature during addition. | Ensure addition is done strictly at 0°C. |

| Incomplete Chlorination | Old NCS reagent. | Recrystallize NCS or add catalytic HCl to initiate. |

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link

-

Liu, K.C., et al. (1977). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxides.[7][9] Journal of Organic Chemistry.[10][11] Link

-

Rai, K.M.L., & Hassner, A. (1997). Chloramine-T in Organic Synthesis: Generation of Nitrile Oxides. Synthetic Communications. Link

-

Organic Chemistry Portal. (2023). Synthesis of Isoxazoles.[1][2][5][6][10][12][13]Link

-

PubChem Compound Summary. (2023). 3-(4-Nitrophenyl)-5-(bromomethyl)isoxazole.Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 8. air.unimi.it [air.unimi.it]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 12. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

"1H NMR and 13C NMR of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole"

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of NMR and their specific application to the structural elucidation of this heterocyclic compound. We present a detailed interpretation of the expected spectral data, a step-by-step experimental protocol for data acquisition, and an exploration of the underlying chemical principles that govern the observed spectral features. The guide is grounded in established spectroscopic theory and aims to serve as a practical reference for the characterization of complex organic molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule of interest due to its composite structure, incorporating an isoxazole ring, a nitrophenyl group, and a reactive bromomethyl moiety. Isoxazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, demonstrating a wide array of biological activities.[1] The nitrophenyl group can act as a key pharmacophore or a synthetic intermediate, while the bromomethyl group provides a site for further chemical modification.

Given the potential applications of this and similar molecules in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the structure of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5] This guide will focus on ¹H (proton) and ¹³C NMR, the two most common NMR techniques used for the structural elucidation of organic molecules.[6]

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure of this compound is presented below with the IUPAC-recommended numbering for the isoxazole ring and a logical numbering scheme for the substituent groups.

Caption: Molecular structure and numbering of this compound.

Principles and Predicted Spectral Analysis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of energy in the radiofrequency range causes transitions between these levels, and the resulting signal is detected to produce an NMR spectrum.[3]

¹H NMR Spectrum: A Detailed Prediction

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[7] Conversely, electron-donating groups increase shielding and move the signal upfield.

-

Aromatic Protons (H2', H6' and H3', H5'): Protons on an aromatic ring typically resonate in the δ 6.5-8.0 ppm region.[8] In this molecule, the powerful electron-withdrawing nitro (-NO₂) group significantly deshields the aromatic protons. The effect is most pronounced at the ortho (H3', H5') and para positions. Since the isoxazole ring is attached at the para position relative to the nitro group, we expect two distinct signals for the four aromatic protons.

-

H3' and H5': These protons are ortho to the nitro group. The strong deshielding effect will shift their signal significantly downfield, expected around δ 8.2-8.4 ppm . Due to symmetry, they are chemically equivalent and will appear as a single signal. This signal will be a doublet, as each proton is coupled to its single neighbor (H2' and H6', respectively).

-

H2' and H6': These protons are meta to the nitro group but ortho to the isoxazole ring. They are less deshielded than H3'/H5' and are expected to resonate around δ 7.9-8.1 ppm . This signal will also be a doublet due to coupling with H3' and H5'.

-

-

Isoxazole Proton (H4): Protons on the isoxazole ring have characteristic chemical shifts.[9][10] The H4 proton is on a carbon atom situated between another carbon and a nitrogen atom within the heterocyclic ring. Its chemical shift is anticipated to be in the range of δ 6.8-7.2 ppm . It has no adjacent protons, so it will appear as a sharp singlet.

-

Bromomethyl Protons (H6): The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent. They are attached to a carbon that is bonded to the electron-rich isoxazole ring and the highly electronegative bromine atom. This environment causes a downfield shift. A typical range for protons on a carbon adjacent to a bromine atom is δ 3.5-4.0 ppm. Due to the additional influence of the heterocyclic ring, the signal is expected around δ 4.6-4.8 ppm . As there are no neighboring protons to couple with, this signal will be a singlet.

¹³C NMR Spectrum: A Detailed Prediction

In ¹³C NMR, spectra are typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single line.[7] The chemical shift depends on the carbon's hybridization and electronic environment.

-

Aromatic Carbons (C1' to C6'): Aromatic carbons generally appear between δ 120-150 ppm.[8]

-

C4' (ipso-NO₂): The carbon directly attached to the nitro group will be strongly deshielded and is expected around δ 148-150 ppm .

-

C1' (ipso-isoxazole): The carbon attached to the isoxazole ring will also be downfield, but likely less so than C4', estimated around δ 132-134 ppm .

-

C2', C6' and C3', C5': The protonated aromatic carbons will appear in the typical aromatic region. C3'/C5' (ortho to the nitro group) will be more deshielded than C2'/C6' (meta to the nitro group). We predict signals around δ 128-130 ppm for C2'/C6' and δ 124-126 ppm for C3'/C5'.

-

-

Isoxazole Carbons (C3, C4, C5): The chemical shifts of isoxazole ring carbons are distinct.[11][12]

-

C3 and C5: These carbons are bonded to heteroatoms (O and N) and are significantly deshielded. C3, attached to the nitrophenyl ring, is expected around δ 162-164 ppm . C5, attached to the bromomethyl group, is expected at a higher field, around δ 170-172 ppm .

-

C4: This protonated carbon will be the most shielded of the ring carbons, with an expected signal around δ 102-104 ppm .

-

-

Bromomethyl Carbon (C6): Aliphatic carbons bonded to bromine typically resonate in the δ 25-40 ppm range. The proximity to the isoxazole ring will likely shift this slightly. A predicted chemical shift is around δ 28-32 ppm .

Summarized NMR Data

The predicted data, based on established principles and data from similar structures, are summarized below. These values provide a reliable benchmark for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Signal 1 | 8.35 | Doublet (d) | 2H | ~8.8 | H3', H5' |

| Signal 2 | 8.05 | Doublet (d) | 2H | ~8.8 | H2', H6' |

| Signal 3 | 7.05 | Singlet (s) | 1H | N/A | H4 |

| Signal 4 | 4.75 | Singlet (s) | 2H | N/A | H6 (-CH₂Br) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Signal 1 | 171.5 | C5 |

| Signal 2 | 163.0 | C3 |

| Signal 3 | 149.5 | C4' |

| Signal 4 | 133.0 | C1' |

| Signal 5 | 129.5 | C2', C6' |

| Signal 6 | 125.0 | C3', C5' |

| Signal 7 | 103.0 | C4 |

| Signal 8 | 30.0 | C6 (-CH₂Br) |

Experimental Protocol for NMR Data Acquisition

This section provides a robust, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is chosen as the primary solvent. It is an excellent solvent for a wide range of organic compounds, has minimal overlapping signals with the analyte in the regions of interest, and is relatively inexpensive.[13] Its residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-defined and can be used for spectral calibration.[14]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0.00 ppm, which does not overlap with most analyte signals and provides an absolute reference point.[15]

-

Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments without leading to significant line broadening due to aggregation or viscosity effects.

Step-by-Step Procedure

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. ijirset.com [ijirset.com]

- 4. longdom.org [longdom.org]

- 5. technologynetworks.com [technologynetworks.com]

- 6. jove.com [jove.com]

- 7. azooptics.com [azooptics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]

- 13. reddit.com [reddit.com]

- 14. mdpi.com [mdpi.com]

- 15. isca.me [isca.me]

"physical characteristics of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole"

This technical monograph provides a comprehensive analysis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole , a specialized heterocyclic building block used primarily in medicinal chemistry and advanced organic synthesis.

Executive Summary

This compound (CAS: 927188-96-3) is a functionalized isoxazole derivative characterized by a labile bromomethyl group at the C5 position and a strong electron-withdrawing nitro group on the C3-phenyl ring. It serves as a critical electrophilic intermediate for introducing the [3-(4-nitrophenyl)isoxazol-5-yl]methyl moiety into biological targets via nucleophilic substitution.

Chemical Identity & Structural Properties

The compound features a 1,2-oxazole (isoxazole) core, which imparts unique physiochemical properties distinct from its 1,3-oxazole isomers, particularly regarding basicity and metabolic stability.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 927188-96-3 |

| Molecular Formula | |

| Molecular Weight | 283.08 g/mol |

| SMILES | C1(=C(ON1)C2=CC=C(C=C2)[O-])CBr |

| InChI Key | QDQMLRXNRCWYLG-UHFFFAOYSA-N (Analog) |

Structural Analysis

The molecule consists of three distinct domains:

-

The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms.

-

The Electrophile (C5-CH2Br): A primary alkyl bromide susceptible to

attack. -

The Pharmacophore/Chromophore (C3-Aryl): A p-nitrophenyl group that enhances crystallinity and serves as a UV-active handle.

Physical Characteristics

Note: Experimental values for this specific derivative are rare in open literature; data below synthesizes predicted values and properties of close structural analogs (e.g., 3-(4-methoxyphenyl) analogs).

| Characteristic | Description / Value |

| Physical State | Solid (Crystalline powder) |

| Color | Pale yellow to off-white |

| Density (Predicted) | |

| Boiling Point (Predicted) | |

| Flash Point (Predicted) | |

| Solubility | Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.Insoluble: Water, Hexanes.[1][2][3][4] |

| Partition Coefficient (LogP) | ~2.00 (Predicted) |

Spectroscopic Characterization (Diagnostic)

The following spectroscopic data represents the expected signals for quality control and structural validation.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

- 8.35 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).

- 8.05 (d, J=8.8 Hz, 2H): Aromatic protons meta to the nitro group.

- 6.90 (s, 1H): Isoxazole ring proton at position C4.

-

4.65 (s, 2H): Methylene protons of the bromomethyl group (

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or APCI.

-

Pattern: Characteristic 1:1 isotopic cluster at M+ and M+2 due to

and -

m/z: 283.0 / 285.0

.

Synthesis & Manufacture

The standard route for synthesizing 5-(bromomethyl)isoxazoles is the Wohl-Ziegler Bromination of the corresponding 5-methylisoxazole precursor.

Reaction Pathway

The synthesis relies on the radical bromination of 3-(4-nitrophenyl)-5-methylisoxazole using N-bromosuccinimide (NBS).

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction.

Detailed Experimental Protocol

Objective: Synthesis of this compound.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[5]

-

Reagent Loading:

-

Add 1.0 equivalent of 3-(4-nitrophenyl)-5-methylisoxazole .

-

Add 1.05 equivalents of N-Bromosuccinimide (NBS) (Recrystallized).

-

Add 0.1 equivalents of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

-

Dissolve in anhydrous

or Benzotrifluoride (

-

-

Reaction: Heat the mixture to reflux (

). Monitor by TLC (System: Hexane/EtOAc 4:1) until the starting material is consumed (typically 2-4 hours). -

Workup:

-

Cool the reaction to

to precipitate succinimide. -

Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize the crude residue from Ethanol/Hexane or purify via silica gel flash chromatography.

Stability & Reactivity

The C-Br bond in this molecule is highly reactive due to the electron-withdrawing nature of the adjacent isoxazole ring.

Reactivity Profile

-

Nucleophilic Substitution (

): The bromomethyl group reacts readily with amines, thiols, and alkoxides. -

Thermal Stability: Stable at room temperature if stored dry. Avoid prolonged heating >100°C without solvent to prevent degradation.

-

Light Sensitivity: As a benzylic-type halide, it may darken upon exposure to light; store in amber vials.

Figure 2: Primary reactivity modes for derivatization.

Handling & Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Lachrymator: Bromomethyl heterocycles are potent lachrymators (tear gas agents). Handle only in a fume hood.

-

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.

References

-

Victorypharm. (n.d.). 5-Bromomethyl-3-(4-nitrophenyl)-isoxazole Product Data. Retrieved from

-

GuideChem. (n.d.). 5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole Properties. Retrieved from

-

Liu, K., et al. (2018).[6] "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." International Journal of Molecular Sciences, 19(10), 2959. (Contextual reference for NBS bromination mechanisms).

-

ChemicalBook. (n.d.). 5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole Suppliers and Data. Retrieved from

Sources

Methodological & Application

"experimental protocol for nucleophilic substitution on 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole"

Topic: Experimental Protocol for Nucleophilic Substitution on 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1] Its unique electronic properties and versatile synthetic handles make it a "privileged scaffold" for medicinal chemists. Isoxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Compounds incorporating this moiety, such as the anti-inflammatory drug Valdecoxib and the antibiotic Sulfamethoxazole, have demonstrated significant clinical success.[1]

The subject of this guide, this compound, is a highly valuable synthetic intermediate. It combines the stable isoxazole core with a reactive bromomethyl group at the 5-position. This benzylic-like bromide is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[4][5] This reactivity allows for the facile introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for performing nucleophilic substitution reactions on this substrate. It provides a detailed, step-by-step general protocol, specific examples with various nucleophiles, and critical insights into reaction mechanisms, product characterization, and troubleshooting.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the methylene carbon of this compound can proceed through either an SN1 or SN2 mechanism, or a blend of both, depending on the reaction conditions.[4][6]

-

SN2 Pathway: A concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone).

-

SN1 Pathway: A two-step mechanism involving the initial departure of the bromide to form a resonance-stabilized carbocation intermediate, which is then rapidly attacked by the nucleophile.[7] The isoxazole ring can help stabilize this positive charge. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., Ethanol, Methanol), and conditions that promote leaving group departure.

The choice of solvent, nucleophile strength, and temperature are therefore critical parameters to control the reaction outcome and minimize potential side reactions.

Caption: General scheme for nucleophilic substitution.

Detailed Experimental Protocols

This section provides a general, adaptable protocol for the nucleophilic substitution reaction, followed by specific examples.

Materials and Reagents

-

Substrate: this compound

-

Nucleophiles: e.g., Phenol, Morpholine, Thiophenol (or their corresponding sodium salts)

-

Base (if required): Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Triethylamine (TEA)

-

Solvents: N,N-Dimethylformamide (DMF, anhydrous), Acetone, Acetonitrile (ACN), or Ethanol

-

Reagents for Work-up: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Purification: Silica gel (230-400 mesh) for column chromatography, Hexanes, Ethyl Acetate

General Protocol for Nucleophilic Substitution

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Nucleophile & Base Addition:

-

For neutral nucleophiles (e.g., amines, alcohols, thiols): Add the nucleophile (1.1-1.5 eq) followed by a suitable base (1.5-2.0 eq, e.g., K₂CO₃). The base deprotonates the nucleophile in situ, increasing its nucleophilicity.

-

For anionic nucleophiles (e.g., sodium phenoxide): Add the nucleophile salt directly (1.1-1.2 eq). No additional base is required.

-

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The optimal temperature and time should be determined by monitoring the reaction.

-

Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots under UV light (254 nm).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃ solution.

-

Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted product.[8][9]

Example A: Synthesis of 5-(Phenoxymethyl)-3-(4-nitrophenyl)-1,2-oxazole (O-Nucleophile)

-

Rationale: This protocol utilizes potassium carbonate as a mild base to deprotonate phenol, forming the phenoxide nucleophile in situ. DMF is an excellent polar aprotic solvent for this SN2-type reaction.

-

To a solution of this compound (283 mg, 1.0 mmol) in 10 mL of DMF, add phenol (104 mg, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC.

-

Perform the work-up and purification as described in the general protocol.

Example B: Synthesis of 4-((3-(4-Nitrophenyl)-1,2-oxazol-5-yl)methyl)morpholine (N-Nucleophile)

-

Rationale: Morpholine is a secondary amine and a potent nucleophile. It can react directly without the need for a strong base, though a mild base is often added to scavenge the HBr byproduct.

-

To a solution of this compound (283 mg, 1.0 mmol) in 10 mL of acetonitrile, add morpholine (131 µL, 1.5 mmol) and potassium carbonate (207 mg, 1.5 mmol).

-

Stir the mixture at room temperature for 8-12 hours.

-

Perform the work-up and purification as described in the general protocol.

Example C: Synthesis of 5-((Phenylthio)methyl)-3-(4-nitrophenyl)-1,2-oxazole (S-Nucleophile)

-

Rationale: Thiophenols are more acidic than phenols, and their conjugate bases (thiolates) are excellent nucleophiles.

-

To a solution of this compound (283 mg, 1.0 mmol) in 10 mL of acetone, add thiophenol (113 µL, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Stir the mixture at room temperature for 2-4 hours.

-

Perform the work-up and purification as described in the general protocol.

Product Characterization

Confirmation of the product structure is essential and is typically achieved through a combination of spectroscopic methods.[10][11][12][13]

| Technique | Observation for Successful Substitution |

| ¹H NMR | Disappearance of the singlet corresponding to the -CH₂ Br protons (typically ~4.7 ppm). Appearance of a new singlet for the -CH₂ -Nu protons at a different chemical shift (e.g., ~5.2 ppm for -CH₂-OAr, ~3.8 ppm for -CH₂-NR₂, ~4.2 ppm for -CH₂-SAr). |

| ¹³C NMR | Disappearance of the -C H₂Br signal (~30 ppm). Appearance of a new methylene carbon signal (~65-75 ppm for -CH₂-O, ~50-60 ppm for -CH₂-N, ~35-45 ppm for -CH₂-S). |

| Mass Spec | Observation of the correct molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the mass of the substituted product. |

| IR Spec | Disappearance of the C-Br stretch. Appearance of new characteristic bands, e.g., C-O-C ether stretches. |

Workflow Visualization

Caption: Workflow from reaction setup to final analysis.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive nucleophile (insufficiently deprotonated).2. Reaction temperature too low.3. Decomposed starting material. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and dry. Use an anionic nucleophile salt.2. Increase the reaction temperature in increments of 10-20 °C.3. Check the purity of the bromomethyl starting material by NMR before starting. |

| Multiple Products on TLC | 1. Side reactions (e.g., elimination).2. Reaction with solvent (if protic).3. Over-alkylation of amine nucleophile. | 1. Use milder conditions (lower temperature, weaker base).2. Switch to a polar aprotic solvent like DMF or Acetonitrile.3. Use a larger excess of the amine nucleophile. |

| Difficulty in Purification | 1. Product and starting material have similar Rf values.2. Product is highly polar and streaks on the column. | 1. Try a different eluent system for chromatography (e.g., DCM/Methanol).2. Add a small amount of triethylamine (0.1%) to the eluent for basic compounds or acetic acid for acidic compounds. |

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.

- Reactions at the benzylic position (video) - Khan Academy. Khan Academy.

- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate. (2025, August 7). ResearchGate.

- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine. Enamine.

- Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps.

- Mechanism I Nucleophilic substitution at benzylic position I Benzene I - YouTube. (2012, February 17). YouTube.

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19). Semantic Scholar.

- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. (2025, August 10). ResearchGate.

- Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC. National Center for Biotechnology Information.

- Benzyne, Arynes & Nucleophilic Aromatic Substitution - Making Molecules. Making Molecules.

- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. University of Rzeszow.

- Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview - Benchchem. BenchChem.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. Zanco Journal of Medical Sciences.

- Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties - ACG Publications. (2020, June 11). ACG Publications.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023, September 5). Frontiers.

- Isoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview - Benchchem. BenchChem.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Semantic Scholar.

- Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents | AccessPharmacy. AccessPharmacy.

- Oxazole | CUTM Courseware. CUTM Courseware.

- Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8). Chemistry & Biology Interface.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (2025, November 5). PubMed.

- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016, December 21). The Pharma Innovation Journal.

- Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o‑Quinone Methides: A Four-Component Reaction - eScholarship. (2023, January 31). eScholarship.

- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Semantic Scholar. Semantic Scholar.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Khan Academy [khanacademy.org]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 12. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 13. acgpubs.org [acgpubs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-1,2-oxazoles

Welcome to the technical support center for the synthesis of 3-(4-nitrophenyl)-1,2-oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. My goal is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 3-(4-nitrophenyl)-1,2-oxazole

Question: I am following a standard procedure involving the reaction of a 4-nitro-substituted chalcone with hydroxylamine hydrochloride, but I am observing a very low yield of the final 1,2-oxazole product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the initial formation of the α,β-unsaturated ketoxime intermediate and its subsequent cyclization.

Probable Causes & Solutions:

-

Incomplete Oxime Formation: The initial reaction between the chalcone and hydroxylamine is crucial. Inadequate reaction time, incorrect pH, or suboptimal temperature can lead to a significant amount of unreacted chalcone.[1][2]

-

Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure the pH of the reaction mixture is appropriate; for oxime formation, a slightly basic medium is often preferred to deprotonate hydroxylamine hydrochloride, increasing its nucleophilicity.[3][4] Refluxing in ethanol with a mild base like sodium acetate or potassium hydroxide is a common practice.[3][5]

-

-

Side Reactions of the Chalcone: The α,β-unsaturated carbonyl system in chalcones is susceptible to various side reactions.[6] One common issue is the Michael addition of hydroxylamine to the β-carbon, leading to a hydroxylamino-ketone instead of the desired oxime.

-

Solution: Carefully control the reaction temperature. Lower temperatures can sometimes favor the desired 1,2-addition (to the carbonyl) over the 1,4-conjugate addition. The choice of solvent can also play a role; protic solvents like ethanol are generally effective.

-

-

Decomposition of Hydroxylamine: Hydroxylamine can be unstable, especially at elevated temperatures.[7] Its decomposition will naturally lead to lower product yields.

-

Solution: Use freshly prepared or high-quality hydroxylamine hydrochloride. Some studies suggest that using tert-butanol (t-BuOH) as a solvent can enhance the stability of hydroxylamine.[7]

-

-

Inefficient Cyclization of the Oxime Intermediate: The cyclization of the α,β-unsaturated ketoxime to the 1,2-oxazole ring is often the rate-determining step. This intramolecular reaction can be sensitive to the reaction conditions.

-

Solution: After the initial oxime formation, adjusting the reaction conditions can promote cyclization. For instance, the use of a stronger base or a change in solvent might be necessary. In some cases, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for isoxazole formation.[6]

-

Experimental Protocol: Improved Synthesis of 3-(4-nitrophenyl)-1,2-oxazole from a Chalcone Intermediate

-

Oxime Formation:

-

In a round-bottom flask, dissolve the 4-nitro-substituted chalcone (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a mild base such as sodium acetate (2-3 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the chalcone spot disappears.

-

-

Cyclization:

-

After the initial reflux, add a stronger base, such as sodium hydroxide, to the reaction mixture.

-

Continue to reflux for an additional 4-8 hours, again monitoring by TLC for the formation of the isoxazole product.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid product can be collected by filtration, washed with water, and dried.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(4-nitrophenyl)-1,2-oxazole.

-

Issue 2: Formation of an Unexpected Isomeric Byproduct

Question: I have successfully synthesized a 1,2-oxazole product, but my NMR and mass spectrometry data suggest the presence of a significant amount of an isomeric byproduct. What could this be and how can I avoid its formation?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted 1,2-oxazoles, especially when using unsymmetrical starting materials.

Probable Cause & Solution:

-

Lack of Regioselectivity in Cycloaddition: The most common synthetic route to 1,2-oxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[8][9] If an unsymmetrical alkyne is used, the nitrile oxide can add in two different orientations, leading to a mixture of regioisomers. For the synthesis of 3-(4-nitrophenyl)-1,2-oxazoles, this is particularly relevant if the C5 position is also substituted.

-

Solution: To control regioselectivity, consider using a starting material that directs the cycloaddition to the desired orientation. For example, using a terminal alkyne will generally lead to the 3,5-disubstituted isoxazole with good regioselectivity.[10] The electronic nature of the substituents on both the nitrile oxide and the dipolarophile can also influence the regiochemical outcome, as predicted by Frontier Molecular Orbital (FMO) theory.[8]

-

-

Formation of E/Z Isomers of the Oxime Intermediate: The oxime intermediate can exist as a mixture of E and Z isomers.[3][4][11] While both isomers can typically cyclize to form the isoxazole, their reaction rates may differ, and in some cases, one isomer might be more prone to side reactions.

-

Solution: The ratio of E/Z isomers can sometimes be influenced by the reaction conditions used for oximation (e.g., pH, solvent). While it is often not necessary to separate the isomers, being aware of their presence can help in understanding the reaction progress. In most cases, both isomers will eventually convert to the desired product upon heating.

-

Issue 3: Product Decomposition During Work-up or Purification

Question: I seem to be losing a significant amount of my product during the work-up and purification steps. Is the 1,2-oxazole ring unstable under certain conditions?

Answer:

Yes, the 1,2-oxazole ring can be susceptible to cleavage under certain conditions, which can lead to product loss during post-synthesis processing.[12]

Probable Causes & Solutions:

-

Strongly Acidic or Basic Conditions: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under harsh acidic or basic conditions.[12]

-

Solution: During work-up, use mild acids and bases for neutralization. For example, use a saturated solution of sodium bicarbonate instead of a concentrated strong base. When performing chromatography, ensure the silica gel is neutral.

-

-

Reductive Cleavage: The N-O bond is susceptible to reductive cleavage.

-

Solution: Avoid using strong reducing agents during the work-up or subsequent reaction steps unless the cleavage of the isoxazole ring is a desired transformation. For example, catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[12]

-

-

Photochemical Instability: Some isoxazole derivatives can be sensitive to UV light.[12]

-

Solution: If you suspect your compound is light-sensitive, protect your reaction and product from direct light by wrapping the glassware in aluminum foil.

-

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 3-(4-nitrophenyl)-1,2-oxazoles.

Q1: What are the primary synthetic routes to 3-(4-nitrophenyl)-1,2-oxazoles?

There are two main pathways for the synthesis of the 1,2-oxazole ring system.[13]

-

1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with an alkene or alkyne.[8][13] For the synthesis of 3-(4-nitrophenyl)-1,2-oxazoles, 4-nitrobenzonitrile oxide would be reacted with a suitable dipolarophile. The nitrile oxide is typically generated in situ from the corresponding aldoxime.[14]

-

Reaction of a Three-Carbon Component with Hydroxylamine: This is a very common and practical method. It typically involves the reaction of an α,β-unsaturated ketone (chalcone) or a 1,3-diketone with hydroxylamine hydrochloride.[13][15]

Q2: How does the nitro group on the phenyl ring affect the synthesis?

The strongly electron-withdrawing nature of the nitro group can have several effects:

-

Increased Reactivity of the Carbonyl Group: In the chalcone-based synthesis, the nitro group can make the carbonyl carbon more electrophilic, potentially facilitating the initial attack by hydroxylamine.

-

Influence on Regioselectivity: In a 1,3-dipolar cycloaddition, the electronic properties of the substituents play a key role in determining the regiochemical outcome.

-

Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain conditions. It is important to choose reagents and conditions that are compatible with the nitro functionality.

Q3: What analytical techniques are most useful for characterizing the final product and any potential byproducts?

A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the structure of the final product and identifying any impurities. The chemical shifts and coupling constants of the protons and carbons in the oxazole ring and the substituted phenyl ring provide detailed structural information.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns can also offer structural clues.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=N and N-O bonds of the oxazole ring and the nitro group.

-

Thin Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of the reaction and assessing the purity of the product.

III. Visualizing the Synthesis

Workflow for Troubleshooting Low Yields

Caption: A troubleshooting workflow for addressing low yields in the synthesis of 3-(4-nitrophenyl)-1,2-oxazoles.

General Synthetic Pathway via Chalcone Intermediate

Caption: A generalized synthetic scheme for the preparation of 3-(4-nitrophenyl)-1,2-oxazoles from a chalcone intermediate.

IV. References

-

Głowacka, I. E., & Wujec, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33634.

-

Gomtsyan, A. (2012). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 10(42), 8439-8448.

-

Quora. (2017). What will be the reaction of alpha beta unsaturated aldehydes and ketones with ammonia in water?

-

Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383.

-

Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes).

-

Eastwood, F. W., & Perlmutter, P. (2011). Copper induced cyclization of α,β-unsaturated carbonyl compounds to isoxazoles. Tetrahedron Letters, 52(20), 2631-2633.

-

Głowacka, I. E., & Wujec, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33634.

-

Jat, R. S., Kothapalli, R., & Bhanuchandra, M. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56(10), 1593-1600.

-

Bawa, R. A., & Al-Hossainy, A. F. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. American Journal of Life Science Researches, 5(11), 87-92.

-

Kumar, P. S., Kumar, Y. A., & Sree, G. S. (2017). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Letters in Drug Design & Discovery, 14(7), 804-811.

-

Kumar, K. S., & Rao, V. R. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.

-

Bawa, R. A., & Al-Hossainy, A. F. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. American Journal of Life Science Researches, 5(11), 87-92.

-

Kalirajan, R., et al. (2009). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. International Journal of ChemTech Research, 1(1), 27-34.

-

Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.

-

Martínez, R., et al. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Molecules, 28(21), 7291.

-

ResearchGate. (n.d.). Synthesis of 3-aryl isoxazoles.

-

Bawa, R. A., & Al-Hossainy, A. F. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. American Journal of Life Science Researches, 5(11), 87-92.

-

Heilbron, I. M., & Buck, J. S. (1921). The Reactivity of Doubly-conjugated Un- saturated Ketones. Part 11, The Action of Hydroxylamine, Xernicarbaxide, and P. Journal of the Chemical Society, Transactions, 119, 1500-1516.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

-

Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube.

-

An, L. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 132-136.

-

Borah, P., & Chowdhury, P. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-6.

-

Pace, A. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(3), 376-397.

-

ResearchGate. (n.d.). Synthesis of 1,2,3‐triazoles from chalcones and azides.

-

Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube.

-

Al-Ghorbani, M., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules, 20(12), 21973-21992.

-

Husain, A., & Ajmal, M. (2009). Synthesis of some new 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. Acta Poloniae Pharmaceutica, 66(4), 381-386.

-

Wikipedia. (n.d.). Oxazole.

-

Pinto, D. C., & Silva, A. M. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(7), 954.

-

US Patent No. US6333414B1. (2001). Process for the synthesis of trisubstituted oxazoles.

-

Kumar, D., & Shriram, P. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharmacia Lettre, 8(20), 196-209.

-

Amer, A. A., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(9), 1276-1284.

-

ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

-

Maddirala, S. J., & Frello, S. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron Letters, 53(38), 5131-5134.

-

ResearchGate. (n.d.). ChemInform Abstract: Acid-Base-Catalyzed Condensation Reaction in Water: Isoxazolines and Isoxazoles from Nitroacetates and Dipolarophiles.

-

Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1447.

Sources

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. arpgweb.com [arpgweb.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. nveo.org [nveo.org]

- 7. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

Technical Support Center: Minimizing Byproduct Formation in the Bromination of 5-methyl-3-(4-nitrophenyl)-1,2-oxazole

Welcome to the technical support center for the bromination of 5-methyl-3-(4-nitrophenyl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction and achieve optimal, clean product yields. Here, we will delve into the mechanistic nuances, troubleshoot common issues, and provide field-proven insights to minimize byproduct formation.

Introduction: The Challenge of Selective Bromination

The bromination of 5-methyl-3-(4-nitrophenyl)-1,2-oxazole is a critical transformation for accessing a variety of functionalized building blocks in medicinal chemistry. The primary goal is typically the regioselective bromination at the C4 position of the isoxazole ring or the benzylic bromination of the 5-methyl group. However, the reaction is often plagued by the formation of undesired byproducts, including di- and poly-brominated species, as well as products of ring bromination on the nitrophenyl moiety. Understanding the underlying reaction mechanisms is paramount to controlling the selectivity and minimizing these impurities.

Two principal pathways govern the bromination of this substrate: electrophilic aromatic substitution on the isoxazole ring and free-radical substitution at the benzylic position. The choice of brominating agent, reaction conditions, and the presence of initiators or catalysts will dictate which pathway predominates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 5-methyl-3-(4-nitrophenyl)-1,2-oxazole, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product and Significant Starting Material Recovery

Question: I am attempting to brominate the 5-methyl group, but I'm observing very low conversion of my starting material, even after extended reaction times. What could be the cause?

Answer: Low conversion in benzylic bromination often points to issues with radical initiation or propagation. The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) for benzylic bromination, is a free-radical chain reaction.[1][2]

Potential Causes & Solutions:

-

Insufficient Radical Initiation: The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemical initiation (UV light) to start the radical chain process.[1][3]

-

Solution: Ensure you are using a fresh, active initiator. AIBN and BPO can decompose over time. If using photochemical initiation, verify the output and wavelength of your light source.

-

-

Presence of Radical Inhibitors: Trace impurities in your starting material or solvent, such as dissolved oxygen or certain stabilizers, can quench the radical chain reaction.

-

Solution: Degas your solvent prior to use by bubbling with an inert gas like nitrogen or argon. Use freshly distilled or high-purity anhydrous solvents.

-

-

Incorrect Solvent Choice: The solvent plays a crucial role in the selectivity and efficiency of NBS bromination. Non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene are classic choices for benzylic bromination.[4]

-

Solution: Switch to a non-polar, anhydrous solvent. Avoid protic or highly polar solvents which can promote ionic side reactions.

-

Issue 2: Formation of Multiple Brominated Products (Di- and Poly-bromination)

Question: My reaction is producing a mixture of mono-, di-, and even tri-brominated products at the methyl group. How can I improve the selectivity for the monobrominated species?

Answer: Over-bromination is a common challenge in radical reactions and is often a result of the high reactivity of the bromine radical.[2] Controlling the concentration of molecular bromine (Br₂) is key to achieving selectivity.

Potential Causes & Solutions:

-

High Local Concentration of Brominating Agent: Adding the brominating agent all at once can lead to high local concentrations of bromine, favoring multiple substitutions.

-

Solution: Add the NBS portionwise over the course of the reaction. This maintains a low, steady concentration of Br₂.

-

-

Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination.

-

Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your substrate to NBS. You may need to optimize this, potentially using a slight excess of the substrate to favor monosubstitution.

-

-

Reaction Temperature: Higher temperatures can increase the rate of reaction and potentially decrease selectivity.

-

Solution: Conduct the reaction at the lowest temperature that still allows for efficient initiation and propagation. For thermally initiated reactions, this is typically at the reflux temperature of the solvent.

-

| Parameter | Recommendation for Monosubstitution | Recommendation for Disubstitution |

| Molar Ratio (Bromine:Substrate) | 0.4 to 0.6 | 1.5 to 2.5[5] |

| Addition of Brominating Agent | Portionwise or slow continuous addition | Can be added in larger portions |

| Temperature | Lower end of effective range | Higher temperatures may be tolerated |

Issue 3: Unwanted Bromination on the Aromatic Rings

Question: I am observing bromination on the 4-nitrophenyl ring in addition to my desired reaction. How can I prevent this side reaction?

Answer: Bromination of the aromatic ring is an electrophilic aromatic substitution (EAS) reaction.[6][7][8] While the 4-nitrophenyl group is deactivated towards EAS, forcing conditions can still lead to this byproduct. The isoxazole ring itself can also undergo electrophilic bromination.

Potential Causes & Solutions:

-

Presence of Lewis or Brønsted Acids: Trace amounts of acid can catalyze the formation of a more potent electrophilic bromine species (Br⁺), promoting EAS. Hydrogen bromide (HBr), a byproduct of radical bromination, can act as a Brønsted acid.[3][5]

-

Solution: Ensure your reaction setup is free from acidic contaminants. The addition of a non-nucleophilic base, such as calcium carbonate or sodium carbonate, can help to scavenge any HBr that is formed.

-

-

Choice of Brominating Agent: Some brominating agents are more prone to facilitating electrophilic reactions.

-

Solvent Effects: Polar solvents can stabilize the charged intermediate of the EAS pathway (the sigma complex or arenium ion), thus favoring this side reaction.[7][11]

-

Solution: As mentioned previously, use non-polar solvents for radical brominations.

-

Experimental Workflow Diagram

Caption: Troubleshooting workflow for bromination issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between benzylic bromination and bromination on the isoxazole ring?

A1: Benzylic bromination of the 5-methyl group proceeds via a free-radical chain mechanism.[12] This involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical.[12] In contrast, bromination at the C4 position of the isoxazole ring is an electrophilic aromatic substitution reaction.[13] Here, the electron-rich isoxazole ring acts as a nucleophile and attacks an electrophilic bromine species.[8]

Q2: Can I use elemental bromine (Br₂) for benzylic bromination?

A2: While it is possible, using Br₂ directly for benzylic bromination can be less selective and more difficult to control than using NBS.[2] NBS is often preferred because it provides a low, constant concentration of Br₂ through its reaction with the HBr byproduct, which helps to suppress side reactions like electrophilic addition to any potential double bonds or aromatic bromination.[9]

Q3: How does the 4-nitrophenyl substituent influence the reaction?

A3: The 4-nitrophenyl group is a strong electron-withdrawing group. This deactivates the phenyl ring towards electrophilic aromatic substitution, which is generally beneficial for preventing unwanted bromination on that ring. However, its electronic effect on the isoxazole ring and the 5-methyl group is more complex and can influence the overall reactivity of the molecule.

Q4: Are there alternative brominating agents I can consider?

A4: Yes, besides NBS, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used for benzylic bromination.[2] For electrophilic bromination, reagents such as tetrabutylammonium tribromide (TBABr₃) have been shown to offer high regioselectivity in some systems.[14] The choice of reagent will depend on the desired outcome (benzylic vs. ring bromination) and the specific substrate.

Reaction Mechanism Overview

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. N bromosuccinamide reagent | PPTX [slideshare.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Solvent Optimization in 5-(Bromomethyl)-3-phenylisoxazole Synthesis

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical role of solvent selection in the synthesis of 5-(bromomethyl)-3-phenylisoxazole via the [3+2] cycloaddition of benzonitrile oxide and propargyl bromide.

While the reaction mechanism (1,3-dipolar cycloaddition) is robust, solvent choice dictates three critical parameters:

-

Kinetic Rate: Solvation of the transition state.

-

Regioselectivity: The ratio of 5-substituted (target) vs. 4-substituted (impurity) isomers.

-

Chemospecificity: Suppression of nitrile oxide dimerization (furoxan formation).

Module 1: Critical Reaction Mechanism & Solvent Interface

To troubleshoot, you must understand the "Invisible" steps where solvent interferes.

The Reaction:

-

Precursor:

-Chloroaldoxime (Benzohydroximoyl chloride). -

In-Situ Generation: Base (e.g.,

) eliminates -

Cycloaddition: The dipole reacts with Propargyl Bromide (Dipolarophile) .[1]

Visualization: Mechanism & Solvent Interaction Points

Figure 1: Mechanistic pathway highlighting the critical "Solvent Impact Zone" where the transient nitrile oxide dipole must be stabilized enough to react with the alkyne but not so stable that it dimerizes.

Module 2: Troubleshooting Guides (FAQ Format)

Topic A: Reaction Kinetics & Yield Issues

Q: My reaction is sluggish (<50% conversion after 12h). Should I switch to a more polar solvent?

A: Not necessarily. While 1,3-dipolar cycloadditions are generally faster in polar solvents due to the stabilization of the zwitterionic character of the transition state, there is a trade-off.

-

The Problem: In highly polar protic solvents (like Methanol or Water/Ethanol mixtures), hydrogen bonding can "cage" the oxygen of the nitrile oxide. This solvation shell increases the energy barrier for the cycloaddition, actually retarding the rate relative to the dimerization side-reaction.

-

The Solution:

-

Standard: Use Dichloromethane (DCM) or Chloroform . These non-polar/moderately polar solvents dissolve the organic reactants well but do not strongly solvate the dipole, allowing for a faster reaction with the alkyne.

-

Green Alternative: If you must use polar media, use a DMF/Water (9:1) mixture. Recent studies (Reddy et al.) show that while water alone is poor for solubility, a DMF/Water mix can accelerate the reaction via hydrophobic effects (forcing the organic reactants together) without deactivating the dipole.

-

Q: I am seeing a large amount of white solid precipitate and low product yield. What is it?

A: This is likely 3,4-diphenyl-1,2,5-oxadiazole 2-oxide (Furoxan) , the dimer of your nitrile oxide.

-

Cause: The solvent concentration of the dipolarophile (propargyl bromide) is too low locally, or the solvent is too polar, stabilizing the dipole long enough for it to find another dipole instead of the alkyne.

-

Fix:

-

Ensure Propargyl Bromide is in excess (1.2 – 1.5 eq).

-

Slow Addition: Do not add the base all at once. Add the base (Et3N) dropwise to a solution containing both the chloroaldoxime and the propargyl bromide. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the reaction with the alkyne (which is in high concentration) over dimerization.

-

Topic B: Regioselectivity (3,5- vs. 3,4-Isomer)

Q: I need the 5-(bromomethyl) isomer, but I suspect I have the 4-isomer. Does solvent influence this?

A: Yes, but steric effects are dominant.

-

The Science: 3-Phenyl-5-substituted isoxazoles are the electronically and sterically favored products (Regioisomer ratio typically >95:5). The oxygen of the dipole attacks the more substituted carbon of the alkyne less frequently.

-

Solvent Tuning:

-

Low Dielectric Solvents (Toluene, Benzene): Maximize the steric control, yielding almost exclusively the 5-isomer.

-

High Dielectric Solvents (DMSO, Acetonitrile): Can slightly erode regioselectivity by stabilizing the more polar transition state required for the 4-isomer, though the 5-isomer remains major.

-

-

Verification: Check 1H NMR. The isoxazole ring proton (H-4) for the 5-substituted isomer typically appears as a singlet around 6.5–6.9 ppm . The 4-substituted isomer (if present) would show a proton at H-5, usually further downfield (>8.0 ppm).

Topic C: Impurity Profile

Q: I see a byproduct with an M+14 or M+32 mass shift. Is the solvent reacting?

A: Yes, this is a common "Solvent Participation" error.

-

Scenario: Using alcohols (MeOH, EtOH) as solvents.

-

Mechanism:

-

Ether Formation: Propargyl bromide is an alkylating agent. In the presence of base (Et3N), methanol can displace the bromide (

), forming methyl propargyl ether, which then undergoes cycloaddition. Result: 5-(methoxymethyl)-3-phenylisoxazole. -

Nucleophilic Attack: The nitrile oxide carbon is electrophilic. Strong nucleophiles (or solvents acting as such) can attack it directly.

-

-

Recommendation: Avoid nucleophilic solvents. Stick to DCM, Toluene, or THF .

Module 3: Comparative Data & Protocol

Solvent Performance Matrix

| Solvent | Dielectric Constant ( | Reaction Time | Yield (Isolated) | Regioselectivity (5-sub : 4-sub) | Risk Factor |

| DCM | 8.9 | 4-6 h | 85-92% | >98:2 | Low (Standard) |

| Toluene | 2.4 | 8-12 h (Reflux) | 80-85% | >99:1 | Moderate (Thermal) |

| DMF/Water | ~36 | 2-3 h | 88-94% | 95:5 | Low (Green/Fast) |

| Ethanol | 24.5 | 6-8 h | 60-70% | 90:10 | High (Side reactions) |

| THF | 7.5 | 6-8 h | 75-80% | 95:5 | Moderate (Salt solubility) |

Recommended Optimized Protocol (DCM Method)

Reagents:

-

Benzohydroximoyl chloride (1.0 eq)

-

Propargyl Bromide (1.3 eq, 80% in toluene)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) [0.2 M concentration relative to oxime]

Step-by-Step:

-

Setup: In a round-bottom flask, dissolve Benzohydroximoyl chloride (10 mmol) and Propargyl Bromide (13 mmol) in dry DCM (50 mL).

-

Cooling: Cool the mixture to 0°C in an ice bath. Reason: Controls the exotherm of the elimination step and suppresses dimerization.

-

Addition: Add Triethylamine (12 mmol) dissolved in 10 mL DCM dropwise over 30 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Wash with water (2 x 30 mL) to remove triethylamine hydrochloride salts. Dry organic layer over

. -

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via silica column (usually not necessary if DCM method is strictly followed).

Module 4: Troubleshooting Logic Flow

Use this flowchart to diagnose low yields or impurities.

Figure 2: Diagnostic decision tree for common synthesis failures.

References

-

Reddy, A. R., et al. (2022). "A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide."[1] Chemical Papers.

-

Plumet, J. (2021). "The 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in Water Media."[2] Current Organic Chemistry.

-

Himo, F., et al. (2005). "Cycloaddition of Alkynes and Organic Azides/Nitrile Oxides: Mechanism and Regioselectivity."[3] Journal of the American Chemical Society.

-

Bhanu, P. A., et al. (2020). "Preparation of 5-(bromomethyl)-3-phenylisoxazoles."[4] ResearchGate (Diagrammatic Source).

Sources

Technical Support Center: Scale-Up Synthesis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole

Welcome to the technical support center for the scale-up synthesis of 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to a larger scale. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a safe, efficient, and reproducible process.

Synthetic Route Overview

The most common and scalable synthesis of this compound involves a two-step process:

-

[3+2] Cycloaddition: An in situ generated 4-nitrobenzonitrile oxide reacts with propargyl alcohol in a 1,3-dipolar cycloaddition to form (3-(4-nitrophenyl)isoxazol-5-yl)methanol.[1]

-

Bromination: The resulting hydroxymethyl isoxazole is then brominated, typically using an N-Bromosuccinimide (NBS) based reagent, to yield the final product.[2]